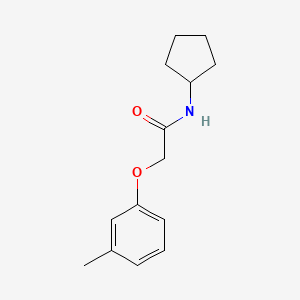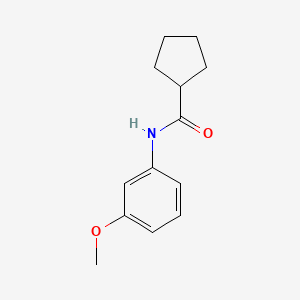
2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide, commonly known as CFN-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of small molecules that are being developed as drugs for various diseases. CFN-001 has been found to have promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用机制
The mechanism of action of CFN-001 is not fully understood. However, studies have shown that CFN-001 inhibits the activity of certain enzymes and proteins that are involved in the growth and survival of cancer cells. CFN-001 has also been found to modulate the immune system, leading to its anti-inflammatory effects. Additionally, CFN-001 has been shown to have neuroprotective properties, which may be attributed to its ability to inhibit oxidative stress and inflammation.
Biochemical and Physiological Effects:
CFN-001 has been found to have several biochemical and physiological effects. In cancer cells, CFN-001 induces apoptosis, inhibits angiogenesis, and inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and survival. In inflammatory diseases, CFN-001 has been found to have anti-inflammatory effects by modulating the immune system. In neurological disorders, CFN-001 has been shown to have neuroprotective properties by inhibiting oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of CFN-001 is its potential use as a therapeutic agent for various diseases. CFN-001 has been found to have promising results in preclinical studies, making it a potential candidate for clinical trials. However, one of the limitations of CFN-001 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of CFN-001 is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of CFN-001. One of the future directions is to further investigate the mechanism of action of CFN-001, which may provide insights into its therapeutic potential. Additionally, future studies should focus on the development of more efficient synthesis methods for CFN-001. Furthermore, clinical trials should be conducted to evaluate the safety and efficacy of CFN-001 in humans. Finally, future studies should investigate the potential use of CFN-001 in combination with other therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of CFN-001 involves several steps, starting with the reaction of 4-cyclohexylphenol with 2-fluoroaniline to form 2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, CFN-001. The synthesis of CFN-001 is a multistep process that requires expertise in organic chemistry.
科学研究应用
CFN-001 has been extensively studied for its potential use as a therapeutic agent for various diseases. One of the most promising applications of CFN-001 is in the treatment of cancer. Studies have shown that CFN-001 inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CFN-001 has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CFN-001 has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
2-(4-cyclohexylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2/c21-18-8-4-5-9-19(18)22-20(23)14-24-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEMFIVXKDSANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)

![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)

![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)





![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)